1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene
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Overview
Description
1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene is a complex organic compound characterized by the presence of multiple halogen atoms and pyrimidine rings
Preparation Methods
The synthesis of 1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, often involving catalysts such as Pd/C.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Common reagents used in these reactions include sodium methoxide, palladium on carbon, and ammonium formate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the development of new materials with desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene involves its interaction with molecular targets through its halogenated pyrimidine rings. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound’s electron-withdrawing groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene can be compared with other halogenated pyrimidines and ethylenes:
1,2-Dichloroethylene: A simpler compound with fewer halogen atoms and no pyrimidine rings.
1,1-Dichloro-2,2-bis-(p-chlorophenyl)ethylene: Another halogenated ethylene with different substituents and properties.
The uniqueness of this compound lies in its combination of multiple halogen atoms and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-[(E)-1,2-dichloro-2-(5-chloro-4,6-difluoropyrimidin-2-yl)ethenyl]-4,6-difluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl4F4N4/c11-1(9-19-5(15)3(13)6(16)20-9)2(12)10-21-7(17)4(14)8(18)22-10/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKAOKTMGXIAE-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(=C(C2=NC(=C(C(=N2)F)Cl)F)Cl)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(N=C1F)/C(=C(/C2=NC(=C(C(=N2)F)Cl)F)\Cl)/Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl4F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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